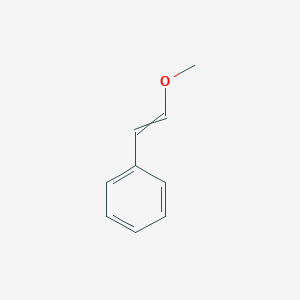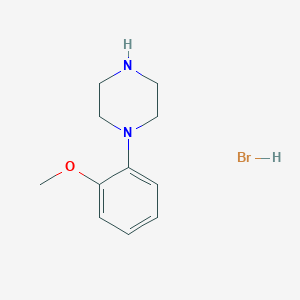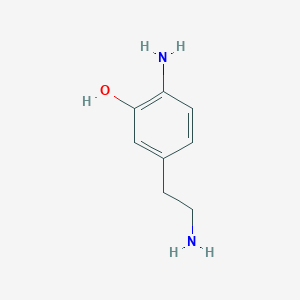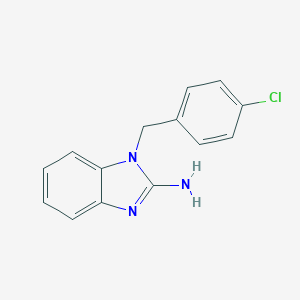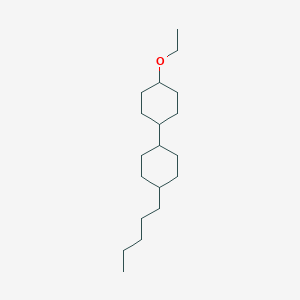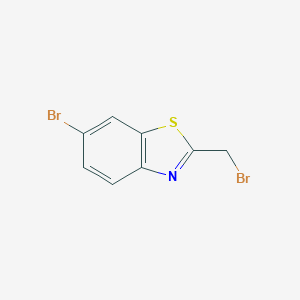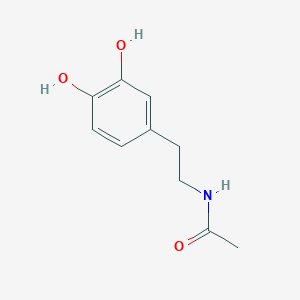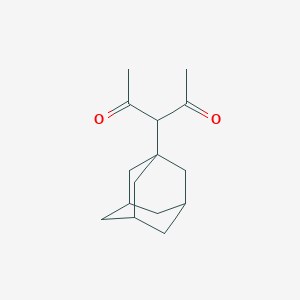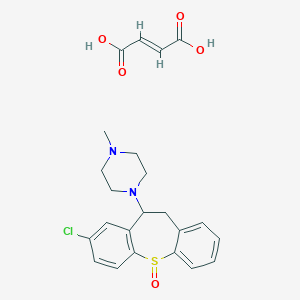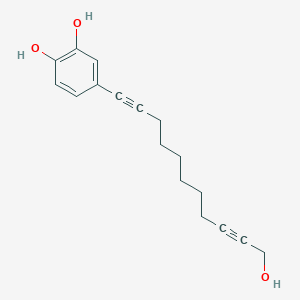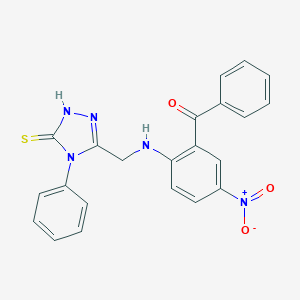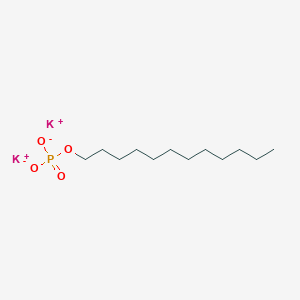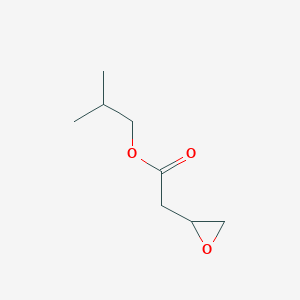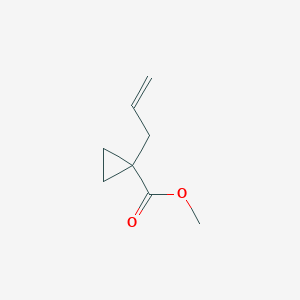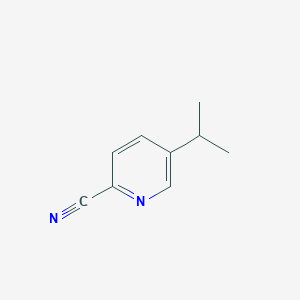
5-Isopropylpicolinonitrile
説明
5-Isopropylpicolinonitrile is a compound likely to be of interest due to its structural uniqueness and potential in various applications, including organic synthesis and medicinal chemistry. The analysis and synthesis of similar compounds provide valuable insights into its potential synthesis pathways and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the total synthesis of welwitindolinone A isonitrile, a structurally complex alkaloid, utilizes chloronium ion-mediated semi-pinacol rearrangement and novel anionic cyclization techniques for stereocontrol (Reisman et al., 2006).
Molecular Structure Analysis
The detailed molecular structure of compounds like isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate reveals significant insights through X-ray crystallography and DFT studies, highlighting the importance of understanding intermolecular interactions and electron distribution for predicting reactivity and properties (Sharma et al., 2022).
Chemical Reactions and Properties
Research on related compounds, such as the Ritter-type reaction over H–ZSM-5 for the synthesis of N-isopropylacrylamide from acrylonitrile and isopropyl alcohol, demonstrates the versatility of nitrile compounds in chemical synthesis and the influence of catalysts and reaction conditions on product formation (Chen & Okuhara, 2002).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties can be assessed through various spectroscopic methods and computational predictions, as demonstrated in the synthesis and characterization of heterocyclic derivatives from 1,2:3,4-Di-o-isopropylidene-α-d-galacto-1,6-hexadialdo-1,5-pyranose oxime (Alho & D’Accorso, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of compounds like 5-Isopropylpicolinonitrile in synthesis and industrial applications. Studies such as the environmentally benign synthesis and anti-inflammatory activity assessment of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones offer insights into the chemical behavior and potential applications of nitrile-containing compounds (Rajanarendar et al., 2015).
科学的研究の応用
Identification of APB Phenyl Ring Positional Isomers
5-(2-Aminopropyl)benzofuran (5-APB), a research chemical, has been examined for its stimulant and entactogenic effects. Research conducted on its positional isomers, including 4-, 5-, 6-, and 7-APBs, has involved the synthesis and separation of these isomers. This work is essential for accurately identifying the chemical constituents in products from online vendors of 'research chemicals' (Stańczuk et al., 2013).
Biological Cell Detachment from Poly(N-isopropyl acrylamide)
Poly(N-isopropyl acrylamide) (pNIPAM) has gained popularity in bioengineering for the nondestructive release of biological cells and proteins. Applications include the study of extracellular matrix (ECM), cell sheet engineering, tissue transplantation, the formation of tumor-like spheroids, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Smart Multifunctional Magnetic Nanoparticle-Based Drug Delivery System
A thermoresponsive drug release system incorporating magnetic nanoparticles, Fe3O4, and the drug model 5-fluorouracil with poly(N-isopropylacrylamide) (PNIPAM) has been synthesized. This system shows potential in targeted drug delivery and cancer therapy (Shen et al., 2016).
PNIPAM-based Smart Hydrogels in Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAM)-based smart hydrogels exhibit thermo-responsive properties and have applications in smart coating, drug delivery, tissue regeneration, and artificial muscles. These hydrogels are being developed for their unique properties and potential in smart actuators, photonic crystals, smart windows, and novel biomedical applications (Tang et al., 2021).
Thermo-Responsive Drug Delivery System
A novel drug delivery system (DDS) using poly(N-isopropylacrylamide) (PNIPA) hydrogel for 5-fluorouracil (5-FU) demonstrates a positive drug release pattern. This DDS provides controlled drug release at different temperatures, offering a new approach for drug administration (Zhang et al., 2002).
PNIPAM-MAPOSS Hybrid Hydrogels for Drug Release
Poly(N-isopropylacrylamide) (PNIPAM) combined with acrylolsobutyl polyhedral oligomeric silsesquioxane (MAPOSS) forms a hybrid hydrogel with enhanced mechanical performance and swelling behavior. This hydrogel, especially with the drug 5-fluorouracil, shows promise in sustained drug release and potential in biomedical fields (Li et al., 2018).
特性
IUPAC Name |
5-propan-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPHQGAEDHOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylpicolinonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

